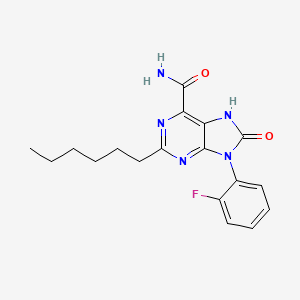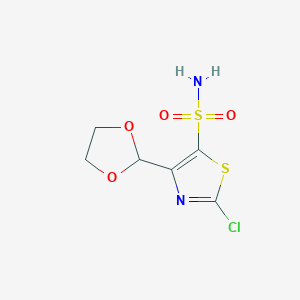
2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, also known as CDTSS, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Applications De Recherche Scientifique
Antimicrobial Activity
A series of sulfonamides, including those with structural similarities to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacteria, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký et al., 2012).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the potential of using similar sulfonamide structures in the synthesis of complex heterocyclic compounds (Rozentsveig et al., 2013).
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety, structurally related to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds have shown significant effects in protecting against convulsions (Farag et al., 2012).
Antiviral Activity
Sulfonamide derivatives, similar in structure to 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, have been synthesized and tested for their antiviral properties. Some of these compounds have demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Solvent-Free Synthesis and Antibacterial Activity
Novel sulfonamides containing a 2-amino-1,3-thiazole fragment, similar to the chemical , have been synthesized under solvent-free conditions. These compounds were evaluated for their antibacterial activity against strains like S. aureus and E. coli (Rafiee Pour et al., 2019).
Preparation and Properties of Related Sulfonamides
Research has been done on the preparation of sulfonamides like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, demonstrating the versatility of sulfonamide compounds in chemical synthesis and their potential use as efficient electrophilic reagents (Turov et al., 2014).
Propriétés
IUPAC Name |
2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZDMKGVOLKQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

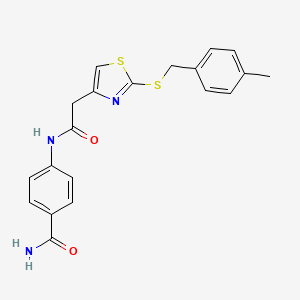
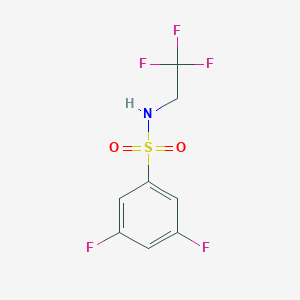
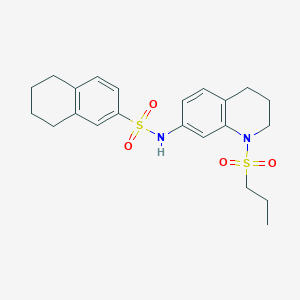
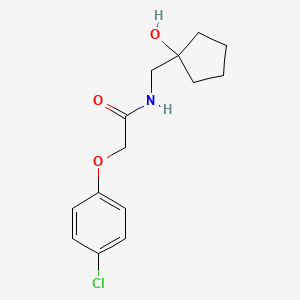
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)
![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)
![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)
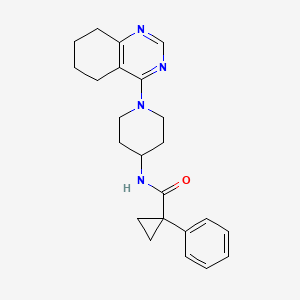
![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)


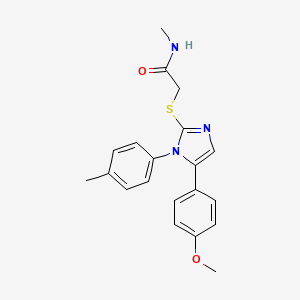
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
